tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C10H18BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-fluoro-2-methylpropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the development of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a probe to investigate the interactions between small molecules and biological macromolecules .
Medicine: It is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also utilized in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. It may also interact with receptors or other proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the bromine and fluorine substituents.
tert-Butyl N-(3-bromo-2-fluorophenyl)carbamate: A similar compound with a phenyl ring instead of a propyl chain.
tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate: A related compound with a benzothiophene ring and additional functional groups.
Uniqueness: tert-Butyl N-(3-bromo-2-fluoro-2-methylpropyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the tert-butyl and carbamate groups, makes it a versatile compound for various applications.
Properties
CAS No. |
1349903-07-6 |
---|---|
Molecular Formula |
C9H17BrFNO2 |
Molecular Weight |
270.1 |
Purity |
95 |
Origin of Product |
United States |
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